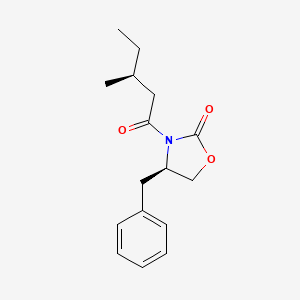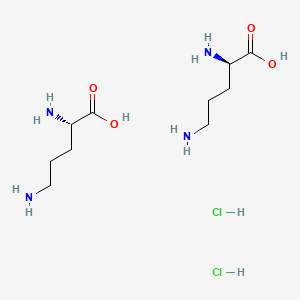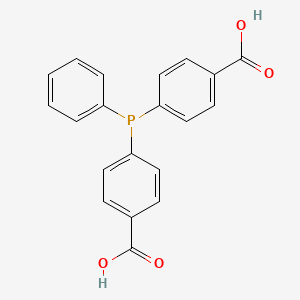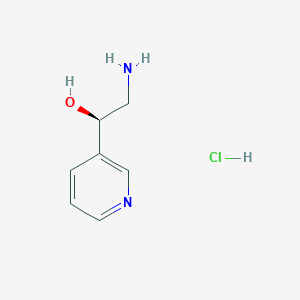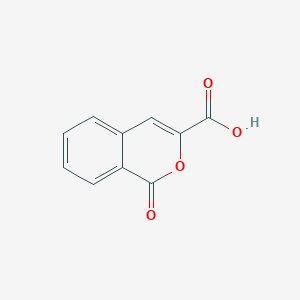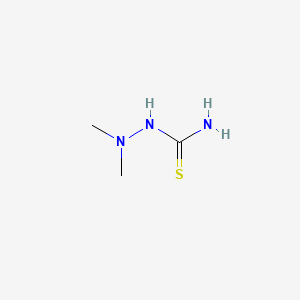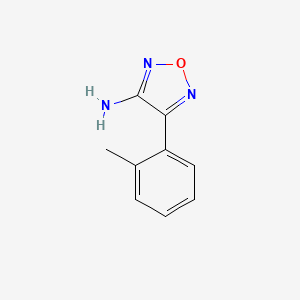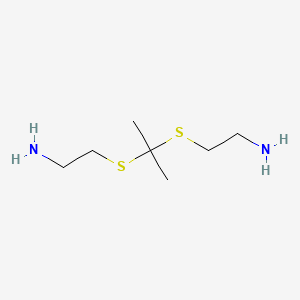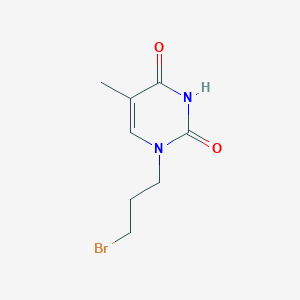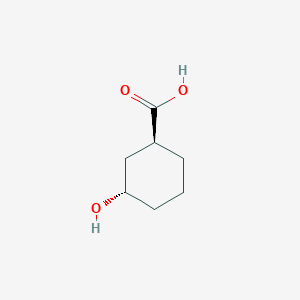
(1S,3S)-3-Hydroxycyclohexane-1-carboxylic acid
描述
(1S,3S)-3-Hydroxycyclohexane-1-carboxylic acid is a chiral compound with significant importance in organic chemistry. It is characterized by a cyclohexane ring with a hydroxyl group and a carboxylic acid group attached to the first and third carbon atoms, respectively. The stereochemistry of this compound is denoted by the (1S,3S) configuration, indicating the specific spatial arrangement of the substituents around the chiral centers.
作用机制
Target of Action
Similar compounds have been found to target enzymes such as ornithine aminotransferase and DNA . These targets play crucial roles in various biological processes, including amino acid metabolism and genetic information processing.
Mode of Action
For instance, some compounds inhibit cellular and enzymic RNA synthesis by forming a complex with DNA . Others interact with DNA in a variety of different ways including intercalation (squeezing between the base pairs), DNA strand breakage, and inhibition with the enzyme topoisomerase II .
Biochemical Pathways
Similar compounds have been found to affect pathways related to rna synthesis and DNA processing .
Pharmacokinetics
Similar compounds have been found to rapidly distribute to all tissues, with the liver, kidneys, and lungs showing markedly higher concentrations of the drug than the blood .
Result of Action
Similar compounds have been found to have significant anti-tumor activity and to inhibit the growth of certain bacteria .
Action Environment
For instance, chelators have been found to enhance the inhibition of bacterial growth by biocides .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1S,3S)-3-Hydroxycyclohexane-1-carboxylic acid can be achieved through several methods. One common approach involves the reduction of a suitable precursor, such as a cyclohexanone derivative, followed by selective functionalization. For instance, the reduction of 3-oxocyclohexane-1-carboxylic acid using a reducing agent like sodium borohydride can yield the desired hydroxy compound. The reaction is typically carried out in an aqueous or alcoholic medium under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation processes. This method utilizes a metal catalyst, such as palladium on carbon, to facilitate the hydrogenation of the corresponding ketone or aldehyde precursor. The reaction is conducted under high pressure and temperature to achieve high yields and purity.
化学反应分析
Types of Reactions: (1S,3S)-3-Hydroxycyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like thionyl chloride for halogenation or amines for amination.
Major Products:
Oxidation: Formation of 3-oxocyclohexane-1-carboxylic acid or 3-hydroxycyclohexanone.
Reduction: Formation of 3-hydroxycyclohexane-1-methanol or 3-hydroxycyclohexanone.
Substitution: Formation of 3-chlorocyclohexane-1-carboxylic acid or 3-aminocyclohexane-1-carboxylic acid.
科学研究应用
(1S,3S)-3-Hydroxycyclohexane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases, including metabolic disorders and inflammation.
Industry: Utilized in the production of fine chemicals, agrochemicals, and polymers.
相似化合物的比较
(1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid: The enantiomer of (1S,3S)-3-Hydroxycyclohexane-1-carboxylic acid with similar chemical properties but different biological activity.
3-Hydroxycyclohexane-1-carboxylic acid: A racemic mixture containing both (1S,3S) and (1R,3R) enantiomers.
3-Oxocyclohexane-1-carboxylic acid: A ketone derivative with different reactivity and applications.
Uniqueness: The (1S,3S) configuration of this compound imparts unique stereochemical properties, making it valuable in asymmetric synthesis and chiral resolution processes. Its specific spatial arrangement allows for selective interactions with biological targets, enhancing its potential in medicinal chemistry.
属性
IUPAC Name |
(1S,3S)-3-hydroxycyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c8-6-3-1-2-5(4-6)7(9)10/h5-6,8H,1-4H2,(H,9,10)/t5-,6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZDHFKPEDWWJC-WDSKDSINSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@H](C1)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60540033 | |
| Record name | (1S,3S)-3-Hydroxycyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60540033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23369-01-9 | |
| Record name | (1S,3S)-3-Hydroxycyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60540033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


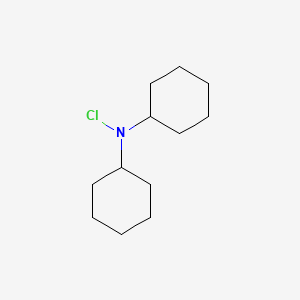
![2'-(Methylsulfonyl)-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B3049972.png)
